molecular formula C14H13Cl2N B8283333 N-benzyl-3,5-dichloro-N-methylaniline

N-benzyl-3,5-dichloro-N-methylaniline

Cat. No.: B8283333
M. Wt: 266.2 g/mol
InChI Key: MGQKRMYVKWJJEG-UHFFFAOYSA-N
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Description

N-Benzyl-3,5-dichloro-N-methylaniline is a substituted aniline derivative characterized by a benzyl group and a methyl group attached to the nitrogen atom, along with chlorine substituents at the 3 and 5 positions of the aromatic ring. The chlorine atoms act as electron-withdrawing groups, influencing reactivity in electrophilic substitution and cross-coupling reactions, while the benzyl group may enhance solubility in organic solvents or serve as a protective moiety during multi-step syntheses .

Properties

Molecular Formula

C14H13Cl2N

Molecular Weight

266.2 g/mol

IUPAC Name

N-benzyl-3,5-dichloro-N-methylaniline

InChI

InChI=1S/C14H13Cl2N/c1-17(10-11-5-3-2-4-6-11)14-8-12(15)7-13(16)9-14/h2-9H,10H2,1H3

InChI Key

MGQKRMYVKWJJEG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

2,5-Dichloro-N-methylaniline Hydrochloride

  • Structure : Chlorine at 2 and 5 positions; lacks a benzyl group.
  • Applications : Widely used as a key intermediate in pharmaceuticals and agrochemicals due to its electron-deficient aromatic ring, which facilitates nucleophilic aromatic substitution .
  • Key Difference: The absence of a benzyl group reduces steric hindrance but may limit solubility in non-polar solvents compared to the benzyl-substituted analog.

N-Benzyl-3,5-dimethoxyaniline

  • Structure : Methoxy groups (electron-donating) at 3 and 5 positions.
  • Reactivity: Participates in annulation reactions with quinones to yield carbazoles, achieving 49% combined yield for regioisomeric products. The electron-donating methoxy groups favor electrophilic attack at specific ring positions, contrasting with the electron-withdrawing chlorine in the target compound .

N-Benzyl-3,5-bis(trifluoromethyl)aniline

  • Structure : Trifluoromethyl groups (strong electron-withdrawing) at 3 and 5 positions.
  • Applications : Demonstrates 85% yield in enantioselective Michael reactions with nitroalkenes, attributed to the strong electron-withdrawing effect of CF₃ groups, which activate the aniline for nucleophilic additions .
  • Key Difference : The CF₃ groups increase lipophilicity and metabolic stability compared to chlorine, making it more suitable for drug design.

Comparative Data Table

Compound Substituents (Positions) Molecular Weight (g/mol) Key Reactivity/Applications Yield in Key Reactions
N-Benzyl-3,5-dichloro-N-methylaniline Cl (3,5), Benzyl, Methyl ~280.1* Intermediate for cross-coupling reactions N/A (Theoretical)
2,5-Dichloro-N-methylaniline HCl Cl (2,5), Methyl ~218.5* Nucleophilic aromatic substitution Not reported
N-Benzyl-3,5-dimethoxyaniline OMe (3,5), Benzyl ~271.3* Annulation with quinones (49% yield) 49%
N-Benzyl-3,5-bis(trifluoromethyl)aniline CF₃ (3,5), Benzyl ~379.3* Michael addition (85% yield) 85%

*Calculated based on atomic masses.

Steric and Solubility Considerations

  • Benzyl Group Impact: The benzyl moiety in this compound enhances steric bulk compared to non-benzylated analogs (e.g., 2,5-dichloro-N-methylaniline HCl). This may slow reaction kinetics but improve solubility in toluene or dichloromethane .
  • Chlorine vs. Methoxy : Chlorine’s electron-withdrawing nature deactivates the ring, directing reactions to specific positions, whereas methoxy groups activate the ring but require harsher conditions for substitution .

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